
Pyrene-1,2-oxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyrene-1,2-oxide is a member of phenanthrenes.
Scientific Research Applications
Flameless Incineration and Supercritical Water Oxidation
Pyrene, as a representative polycyclic aromatic hydrocarbon (PAH), has been studied for its behavior in supercritical water oxidation reactors. Using hydrogen peroxide as an oxidant, the mechanisms of large organic molecules' incineration were investigated. This study provides insights into the oxidative decomposition of pyrene, which could have implications for environmental remediation technologies (Onwudili & Williams, 2006).
Fluorescence Probe Studies
Pyrene has been used as a fluorescence probe in the study of aqueous solutions of polymers. Its behavior in different media, like micellar structures, helps in understanding the solubilization mechanisms of such compounds. This can be critical for designing more effective solubilization strategies in various applications (Vorobyova et al., 1998).
Photochemical Oxidation in Aqueous Solutions
Research into the photolysis of pyrene in different media, including aqueous and surfactant solutions, has led to understanding its photochemical oxidation process. This has applications in environmental science, particularly in understanding how PAHs like pyrene interact with and are altered by light and oxygen (Sigman et al., 1998).
Electrochemical Sensing Applications
Pyrene has been studied for its conversion to redox-active 1,2-quinone derivatives, demonstrating potential in developing selective biosensors for compounds like hydrogen peroxide. This kind of research is crucial for advancing electrochemical sensing technologies (Barathi & Kumar, 2013).
Enhancement of Polymer Properties
Pyrene-functionalized copolymers have been used to improve the physical properties of materials like poly(methyl methacrylate). This has significant implications for the development of materials with enhanced mechanical, optical, and thermal properties, useful in areas like organic electronics and photovoltaics (Song et al., 2015).
Environmental Interactions and Degradation
Studies on pyrene's interaction with soil components and its chemical-biological treatment reveal its environmental impact and potential methods for degradation. These studies are important for addressing environmental pollution and devising effective remediation strategies (Sugiyama et al., 1999; Zeng et al., 2000).
Probing Protein Conformation
Pyrene has been utilized as a fluorescent probe to investigate protein structures and conformational changes. This is vital for understanding protein dynamics and interactions, which has broad implications in biological and medical research (Bains et al., 2011).
properties
Molecular Formula |
C16H10O |
|---|---|
Molecular Weight |
218.25 g/mol |
IUPAC Name |
3-oxapentacyclo[7.6.2.02,4.06,16.013,17]heptadeca-1(16),5,7,9(17),10,12,14-heptaene |
InChI |
InChI=1S/C16H10O/c1-2-9-4-5-11-8-13-16(17-13)12-7-6-10(3-1)14(9)15(11)12/h1-8,13,16H |
InChI Key |
IRYBKFGKUNZRSI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C3C(=C1)C=CC4=C3C(=CC5C4O5)C=C2 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




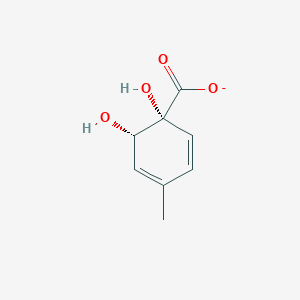

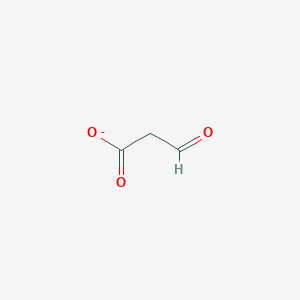
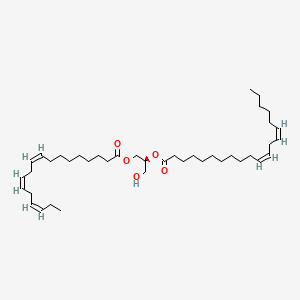
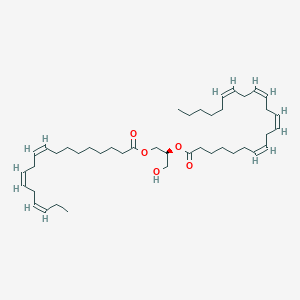

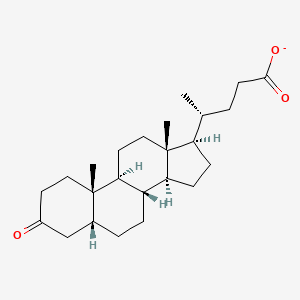

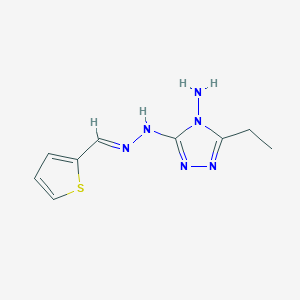
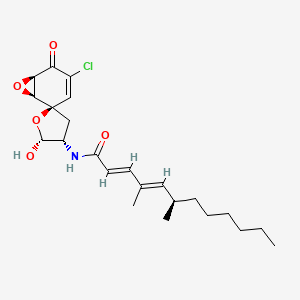
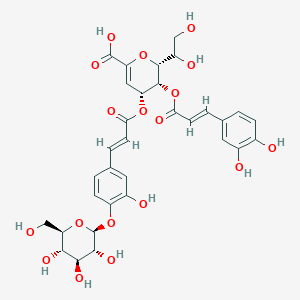
![[(2E,7E)-tetradeca-2,7-dienyl] 4-amino-3-hydroxybenzoate](/img/structure/B1240800.png)
